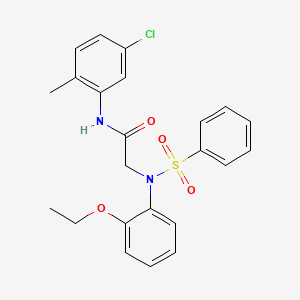![molecular formula C23H16ClN5O2S2 B3712526 4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B3712526.png)
4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a phthalazine core, a thiazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized by cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Chlorination: The phthalazinone is then chlorinated using phosphorus oxychloride to form 1-chloro-4-(4-chlorophenyl)phthalazine.
Amination: The chlorinated phthalazine is reacted with 4-aminobenzenesulfonamide to introduce the sulfonamide group.
Thiazole Ring Formation: Finally, the thiazole ring is introduced through a reaction with 2-aminothiazole under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, thiols, and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis.
Antimicrobial Research: The compound shows promise as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.
Biological Studies: It is used in studies exploring the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
VEGFR-2 Inhibition: The compound binds to the VEGFR-2 receptor, inhibiting its activity and thereby blocking the angiogenesis pathway, which is crucial for tumor growth.
Enzyme Inhibition: It can inhibit various enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds like 1-chloro-4-(4-chlorophenyl)phthalazine share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-containing compounds such as sulfathiazole and ritonavir have diverse biological activities, including antimicrobial and antiviral properties.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide are well-known for their antimicrobial properties.
Uniqueness
4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of a phthalazine core, a thiazole ring, and a benzenesulfonamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2S2/c24-16-7-5-15(6-8-16)21-19-3-1-2-4-20(19)22(28-27-21)26-17-9-11-18(12-10-17)33(30,31)29-23-25-13-14-32-23/h1-14H,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZZWMZBDVOBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B3712444.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3712451.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B3712461.png)
![3-(2,5-DIMETHOXYPHENYL)-1-[2-(4-METHYLPHENOXY)ACETYL]THIOUREA](/img/structure/B3712466.png)

![1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3712478.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3712485.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B3712510.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3712518.png)
![N-[4-(5-Bromo-2-chlorobenzamido)phenyl]thiophene-2-carboxamide](/img/structure/B3712541.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B3712549.png)
![5-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3712552.png)
![3-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B3712560.png)
![N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3712568.png)
